molecular formula C18H17ClN2O4 B2846256 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034618-34-1

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No. B2846256
CAS RN: 2034618-34-1
M. Wt: 360.79
InChI Key: HABBEOXEFUYVMV-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H17ClN2O4 and its molecular weight is 360.79. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Oxidation Reactions

The compound is potentially related to catalytic processes and oxidative reactions in organic synthesis. For instance, studies have demonstrated the efficiency of certain catalysts and oxidants in transforming hydrocarbons and other organic molecules into more valuable products through oxidation mechanisms. These processes are crucial for the development of new synthetic routes and the functionalization of organic compounds, contributing to advancements in pharmaceuticals, materials science, and green chemistry.

Organic Synthesis and Functional Materials

Research on similar compounds includes the development of innovative synthetic methodologies for constructing complex organic structures, such as cyclic compounds and polymers. These compounds serve as key intermediates in the synthesis of various organic molecules, including pharmaceuticals and materials with specific electronic or photophysical properties. The synthesis and characterization of such compounds are essential for exploring new materials with potential applications in electronics, photonics, and as sensors.

Structural and Mechanistic Insights

Detailed structural analysis and theoretical studies, such as density functional theory (DFT) calculations, provide insights into the electronic structure, reactivity, and potential applications of these compounds. Investigations into their crystal structures and molecular orbitals help in understanding the mechanisms underlying their reactivity and interactions with other molecules. This knowledge is instrumental in designing compounds with tailored properties for specific applications.

Supramolecular Chemistry and Material Science

Some research focuses on the supramolecular assembly and material science applications of compounds with similar structural motifs. Through hydrogen bonding, π-π stacking, and other non-covalent interactions, these compounds can form complex architectures. These assemblies have potential applications in the development of new materials, catalysis, and as components in electronic devices. The study of their formation, structure, and properties is critical for the advancement of supramolecular chemistry and material science.

Photophysical Properties and Applications

Compounds with structural similarities are also explored for their photophysical properties, including fluorescence. Their ability to form complexes with metals and undergo photochemical reactions makes them interesting candidates for applications in light-emitting devices, sensors, and as photocatalysts. Research in this area aims to develop new materials that can efficiently convert light energy into chemical energy or emit light with specific characteristics.

For more in-depth information and to explore the specific research studies mentioned above, please refer to the following links:

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c19-14-9-20-5-3-15(14)25-13-4-6-21(10-13)18(22)8-12-1-2-16-17(7-12)24-11-23-16/h1-3,5,7,9,13H,4,6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABBEOXEFUYVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone

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